molecular formula C6H7Cl3O2 B14347806 3-Buten-1-ol, trichloroacetate CAS No. 90449-06-2

3-Buten-1-ol, trichloroacetate

Cat. No.: B14347806
CAS No.: 90449-06-2
M. Wt: 217.5 g/mol
InChI Key: JNUGOAAJACVGAL-UHFFFAOYSA-N
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Description

3-Buten-1-ol, trichloroacetate is an organic compound with the molecular formula C6H7Cl3O2 and a molecular weight of 217.478. This compound is a derivative of 3-Buten-1-ol, where the hydroxyl group is esterified with trichloroacetic acid. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-1-ol, trichloroacetate typically involves the esterification of 3-Buten-1-ol with trichloroacetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial distillation or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Buten-1-ol, trichloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Buten-1-ol, trichloroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Buten-1-ol, trichloroacetate involves its reactivity as an ester. The ester group can undergo hydrolysis to release 3-Buten-1-ol and trichloroacetic acid. The compound can also participate in nucleophilic substitution reactions, where the trichloroacetate group is replaced by other nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the trichloroacetate group, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Buten-1-ol, trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Properties

CAS No.

90449-06-2

Molecular Formula

C6H7Cl3O2

Molecular Weight

217.5 g/mol

IUPAC Name

but-3-enyl 2,2,2-trichloroacetate

InChI

InChI=1S/C6H7Cl3O2/c1-2-3-4-11-5(10)6(7,8)9/h2H,1,3-4H2

InChI Key

JNUGOAAJACVGAL-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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